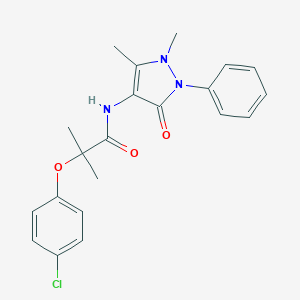
N,2-dimethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-phenylbenzamide, also known as DMPB, is a chemical compound that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in organic solvents. DMPB has been used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
N,2-dimethyl-N-phenylbenzamide has been used in various fields of scientific research. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various biologically active compounds. In pharmacology, this compound has been used as a reference compound for the evaluation of the activity of new drugs. In neuroscience, this compound has been used as a tool to study the mechanisms of pain and inflammation.
Mécanisme D'action
The mechanism of action of N,2-dimethyl-N-phenylbenzamide is not fully understood. However, it has been shown to act as a non-competitive antagonist of the TRPV1 receptor, which is involved in the perception of pain and inflammation. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce the activity of COX-2 and the production of inflammatory mediators such as prostaglandins. This compound has been shown to have a low toxicity profile and is well-tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethyl-N-phenylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and is well-tolerated in animals. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of N,2-dimethyl-N-phenylbenzamide in scientific research. One direction is the development of new analogs of this compound with improved pharmacological properties. Another direction is the use of this compound in the development of new drugs for the treatment of pain and inflammation. This compound can also be used to study the mechanisms of pain and inflammation in more detail, which could lead to the development of new therapies for these conditions. Finally, this compound can be used in the development of new diagnostic tools for the detection of pain and inflammation.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-N-phenylbenzamide involves the reaction of N-phenylbenzamide with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N,2-dimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-12-8-6-7-11-14(12)15(17)16(2)13-9-4-3-5-10-13/h3-11H,1-2H3 |
Clé InChI |
BLVWIUIAWUKQQH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)










